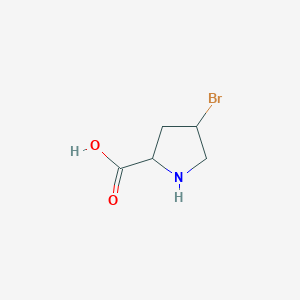

4-Bromo-2-pyrrolidinecarboxylic acid

Description

4-Bromo-2-pyrrolidinecarboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Properties

IUPAC Name |

4-bromopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVLOJVLQGIHDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-pyrrolidinecarboxylic acid typically involves the bromination of 2-pyrrolidinecarboxylic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and increase yield. The use of safer brominating agents and solvents is also considered to minimize environmental impact and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-pyrrolidinecarboxylic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

Substitution Reactions: Products include various substituted pyrrolidine derivatives.

Oxidation Reactions: Products include carboxylates and other oxidized forms.

Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

4-Bromo-2-pyrrolidinecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-pyrrolidinecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. The exact molecular pathways involved can vary depending on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

2-Pyrrolidinecarboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.

4-Chloro-2-pyrrolidinecarboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

2-Pyrrolidinone: A related compound with a ketone group instead of a carboxylic acid.

Uniqueness

4-Bromo-2-pyrrolidinecarboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the pyrrolidine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

4-Bromo-2-pyrrolidinecarboxylic acid is a compound of increasing interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by recent research findings and data.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a bromine atom and a carboxylic acid group. This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor binding.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can affect metabolic pathways.

- Receptor Binding : It may interact with specific receptors, modulating their activity and influencing physiological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:

- In Vitro Studies : Research indicates significant inhibition of cell proliferation in human cancer cell lines such as HeLa and MCF-7, suggesting a promising role in cancer therapy .

- Mechanisms : The anticancer effects may be attributed to apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. The presence of halogen substituents like bromine enhances its lipophilicity, improving membrane permeability and antibacterial efficacy .

Neuropharmacological Effects

Preliminary investigations suggest that derivatives containing the pyrrolidine ring may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. This is consistent with findings that piperazine derivatives often exhibit neuroactive properties .

Comparative Analysis of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring, bromo substituent | Anticancer, antimicrobial |

| Piperazine derivatives | Piperazine ring | Neuroactive properties, anticancer |

| Other pyrrolidine derivatives | Various substitutions | Antimicrobial, enzyme inhibition |

Case Studies and Research Findings

- Anticancer Studies : A study reported that this compound derivatives exhibited strong antiproliferative effects against HeLa cells with IC50 values significantly lower than control compounds .

- Antimicrobial Efficacy : Another investigation demonstrated that related pyrrolidine compounds showed enhanced activity against Staphylococcus aureus and Escherichia coli, indicating the potential for development as new antibacterial agents .

- Neuropharmacological Assessment : Research into the neuropharmacological effects of pyrrolidine derivatives suggests modulation of serotonin receptors, which could lead to advancements in treating mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.